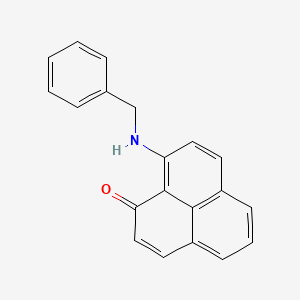

9-(Benzylamino)-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

670223-98-0 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

9-(benzylamino)phenalen-1-one |

InChI |

InChI=1S/C20H15NO/c22-18-12-10-16-8-4-7-15-9-11-17(20(18)19(15)16)21-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |

InChI Key |

IYOABNFVEYPDRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 9-(Benzylamino)-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 9-(Benzylamino)-1H-phenalen-1-one. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of phenalenone derivatives for potential applications in drug discovery and materials science.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and diverse biological activities. Substitutions on the phenalenone core can modulate these properties, leading to the development of compounds with tailored functionalities. This guide focuses on the synthesis and characterization of a novel derivative, this compound, which is of interest for its potential as a bioactive molecule. The introduction of a benzylamino group at the 9-position is anticipated to influence the compound's electronic properties and biological interactions.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, commencing with the synthesis of the 1H-phenalen-1-one core, followed by regioselective bromination at the 9-position, and culminating in a palladium-catalyzed amination reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 1H-Phenalen-1-one

The synthesis of the 1H-phenalen-1-one core can be achieved via a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization.[1]

Materials:

-

Naphthalene

-

Cinnamoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve naphthalene in dichloromethane.

-

Cool the solution in an ice bath and slowly add cinnamoyl chloride.

-

Portion-wise, add aluminum chloride to the cooled mixture with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 9-Bromo-1H-phenalen-1-one

The regioselective bromination of 1H-phenalen-1-one at the 9-position is a critical step. The use of N-bromosuccinimide (NBS) is a common and effective method for the selective bromination of aromatic compounds.[2]

Materials:

-

1H-Phenalen-1-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (initiator, optional)

Procedure:

-

Dissolve 1H-phenalen-1-one in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide to the solution. A radical initiator such as benzoyl peroxide can be added if necessary.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 9-bromo-1H-phenalen-1-one.

Synthesis of this compound

The final step involves the palladium-catalyzed Buchwald-Hartwig amination of 9-bromo-1H-phenalen-1-one with benzylamine.[3][4] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Materials:

-

9-Bromo-1H-phenalen-1-one

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

A strong base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or other suitable solvent

Procedure:

-

To an oven-dried Schlenk tube, add 9-bromo-1H-phenalen-1-one, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the base, followed by anhydrous toluene and benzylamine.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenalenone core and the benzyl group, a singlet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons of the phenalenone and benzyl moieties, a signal for the methylene carbon, and a carbonyl carbon signal in the downfield region. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=O stretching of the ketone, and aromatic C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound. |

Logical Relationships in Characterization

The following diagram illustrates the workflow for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and characterization of this compound. The outlined protocols are based on established synthetic methodologies for related phenalenone derivatives. Researchers and drug development professionals can use this guide as a starting point for the synthesis and further investigation of this novel compound and its potential applications. Further optimization of the reaction conditions may be necessary to achieve high yields and purity. The characterization data provided will be instrumental in confirming the successful synthesis of the target molecule.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 9-(Benzylamino)-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-(Benzylamino)-1H-phenalen-1-one, a fluorescent heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and visualizes key chemical concepts to support further research and development.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The compound is registered under CAS Number 670223-98-0 and has a molecular weight of 285.3 g/mol [1].

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 670223-98-0 | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Due to the scarcity of experimental data, computational predictions can offer initial estimates for some properties. It is crucial to note that these are theoretical values and should be confirmed experimentally.

Spectral Properties

The extended π-conjugated system of the phenalenone core, coupled with the electron-donating benzylamino group at the 9-position, is expected to give rise to distinct spectral properties.

UV-Vis Absorption

Phenalenone and its derivatives typically exhibit two main absorption bands: a lower energy n → π* transition and a higher energy π → π* transition[1]. The n → π* transition for the parent phenalenone is observed between 330 and 430 nm[2]. The introduction of an amino group, an electron-donating substituent, generally causes a red shift (bathochromic shift) in the absorption spectrum[2]. Therefore, this compound is predicted to absorb light at longer wavelengths compared to the unsubstituted phenalenone.

Fluorescence Emission

While the parent phenalenone is generally considered non-fluorescent, the introduction of electron-donating groups, such as amino groups, can induce fluorescence[2][3]. It is anticipated that this compound will exhibit fluorescence, a property that is valuable for applications in cellular imaging and as a fluorescent probe. The exact emission maximum would need to be determined experimentally.

Table 2: Predicted Spectral Properties of this compound

| Property | Predicted Value/Range | Rationale |

| UV-Vis Absorption (λmax) | > 360 nm | Red-shift due to the electron-donating benzylamino group[2]. |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Emission (λem) | Expected to be fluorescent | Amino substitution on the phenalenone core often induces fluorescence[2][3]. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, general methodologies for the synthesis of the phenalenone core and its derivatives can be adapted.

Synthesis of the 1H-Phenalen-1-one Core

A common method for synthesizing the 1H-phenalen-1-one skeleton involves a Friedel-Crafts acylation followed by an intramolecular Michael addition. For instance, naphthalene can be reacted with cinnamoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃)[4][5]. Microwave irradiation has been shown to significantly reduce the reaction time for this synthesis[4][5].

Caption: General workflow for the synthesis of the 1H-phenalen-1-one core.

Synthesis of this compound

The synthesis of the target compound would likely proceed via a nucleophilic substitution reaction on a suitable 9-substituted phenalenone precursor, such as 9-bromophenalenone or 9-hydroxyphenalenone.

Caption: Proposed synthetic route to this compound.

Characterization

Standard analytical techniques would be employed for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the connectivity of the benzylamino group to the phenalenone core[5].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight and confirm the elemental composition[6].

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

-

UV-Vis and Fluorescence Spectroscopy: These techniques would be essential to determine the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, phenalenone derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, often mediated by the generation of reactive oxygen species (ROS) upon photoirradiation (photodynamic therapy)[2]. The amino substitution might influence these properties and could be a subject for future investigation.

Conclusion

This compound is a promising but understudied compound. This guide has compiled the available information on its physicochemical properties and proposed methodologies for its synthesis and characterization. Significant experimental work is required to fully elucidate its properties, including its melting point, solubility, pKa, and detailed spectral characteristics. Furthermore, its potential biological activities and mechanisms of action remain to be explored, offering a rich area for future research in medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Predicted Spectroscopic Properties of 9-(Benzylamino)-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-(Benzylamino)-1H-phenalen-1-one. These predictions are derived from the analysis of the spectroscopic data of 1H-phenalen-1-one and benzylamine.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 7.0 | m | 11H | Aromatic Protons (Phenalenone and Benzyl Rings) |

| ~4.5 | d | 2H | CH₂ (Benzyl) |

| ~9.0 - 10.0 | br s | 1H | NH |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| >180 | C=O |

| 140 - 120 | Aromatic C |

| ~48 | CH₂ (Benzyl) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Weak | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch |

| 1500 - 1600 | Strong | C=C Aromatic Stretch |

| 1200 - 1300 | Medium | C-N Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 285 | [M]⁺ (Molecular Ion) |

| 194 | [M - Benzyl]⁺ |

| 91 | [Benzyl]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-substituted 9-aminophenalenone derivatives, which can be adapted for the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from synthetic methods for similar phenalenone derivatives.[1][2]

-

Starting Material: 9-Bromo-1H-phenalen-1-one.

-

Reaction: A mixture of 9-bromo-1H-phenalen-1-one (1 equivalent), benzylamine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) is placed in a reaction vessel.

-

Solvent and Base: Anhydrous toluene is added as the solvent, followed by a base such as sodium tert-butoxide (1.5 equivalents).

-

Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A flowchart outlining the synthesis and subsequent spectroscopic analysis of a target compound.

Spectroscopic Data of Precursor Moieties

The predicted data for this compound is based on the known spectroscopic features of 1H-phenalen-1-one and benzylamine.

1H-Phenalen-1-one Spectroscopic Data

| ¹H NMR (CDCl₃, 500 MHz) [3] | ¹³C NMR (CDCl₃, 125 MHz) [1] | IR (KBr, cm⁻¹) [1] | MS (EI) [4] |

| δ 8.64 (dd, J=7.4, 1.1 Hz, 1H) | δ 183.5 | 3050 (aromatic C-H) | m/z 180 [M]⁺ |

| δ 8.21 (dd, J=8.0, 0.9 Hz, 1H) | δ 140.3 | 1637 (C=O) | m/z 152 |

| δ 8.03 (d, J=8.5 Hz, 1H) | δ 135.7 | 1595 (aromatic C=C) | m/z 126 |

| δ 7.80 (d, J=7.6 Hz, 1H) | δ 135.2 | ||

| δ 7.76 (d, J=9.8 Hz, 1H) | δ 132.2 | ||

| δ 7.61 (dd, J=8.2, 7.1 Hz, 1H) | δ 132.1 | ||

| δ 6.74 (d, J=9.8 Hz, 1H) | δ 130.9 | ||

| δ 129.0 | |||

| δ 127.3 | |||

| δ 127.2 | |||

| δ 126.8 |

Benzylamine Spectroscopic Data

| ¹H NMR (CDCl₃, 90 MHz) [5][6] | IR (liquid film, cm⁻¹) [7][8] | MS (EI) [9][10] |

| δ 7.3 (m, 5H) | 3372, 3303 (N-H stretch) | m/z 107 [M]⁺ |

| δ 3.8 (s, 2H) | 3080, 3060, 3020 (aromatic C-H stretch) | m/z 106 |

| δ 1.4 (s, 2H, NH₂) | 2920, 2850 (aliphatic C-H stretch) | m/z 79 |

| 1600, 1490, 1450 (aromatic C=C stretch) | m/z 77 |

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.nu.edu.kz [research.nu.edu.kz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Phenalen-1-one [webbook.nist.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 6. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzylamine [webbook.nist.gov]

- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzylamine [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 9-(Benzylamino)-1H-phenalen-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and biological significance of 9-(benzylamino)-1H-phenalen-1-one derivatives. These compounds are of significant interest due to their potential applications in photodynamic therapy and materials science. This document details the experimental protocols for their preparation and crystallographic analysis, presents structural data, and illustrates their primary mechanism of biological action.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic ketones known for their unique photophysical properties. The introduction of an amino group at the 9-position, particularly a benzylamino substituent, can significantly modulate the electronic and steric characteristics of the phenalenone core. This, in turn, influences their crystal packing, biological activity, and potential as advanced materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and guiding the design of new derivatives with enhanced functionalities.

Data Presentation

The following table summarizes the crystallographic data for 3-hydroxy-1H-phenalen-1-one, which serves as a pertinent example of the phenalenone framework.

| Parameter | Value |

| Empirical Formula | C₁₃H₈O₂ |

| Formula Weight | 196.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.45 Å |

| b | 10.21 Å |

| c | 10.55 Å |

| α | 90° |

| β | 99.87° |

| γ | 90° |

| Volume | 897.5 ų |

| Z | 4 |

| Density (calculated) | 1.452 g/cm³ |

Data sourced from PubChem CID 139030 for 3-hydroxy-1H-phenalen-1-one.[1]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through nucleophilic substitution of a suitable precursor, such as 9-bromo-1H-phenalen-1-one, with benzylamine. The general procedure is as follows:

-

Preparation of the Reaction Mixture: In a round-bottom flask, 9-bromo-1H-phenalen-1-one (1 equivalent) is dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Benzylamine (1.2-1.5 equivalents) and a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution.

-

Reaction Conditions: The mixture is heated to a temperature ranging from 100 to 150 °C and stirred for several hours (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction.

-

Crystal Growth:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone/water). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.

-

Cooling: A nearly saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.

-

-

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Mandatory Visualizations

Signaling Pathway

Phenalenone derivatives are potent photosensitizers that can be utilized in photodynamic therapy (PDT). Their primary mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[2][3][4][5] The following diagram illustrates the Type II photochemical process.

Caption: Type II Photodynamic Therapy Mechanism of Phenalenone Derivatives.

Experimental Workflow

The logical flow from synthesis to structural and biological characterization of this compound derivatives is depicted below.

References

- 1. 3-Hydroxy-1H-phenalen-1-one | C13H8O2 | CID 139030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

photophysical properties of substituted phenalenones

An In-depth Technical Guide to the Photophysical Properties of Substituted Phenalenones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Phenalen-1-one (phenalenone, PN) is a tricyclic aromatic ketone renowned for its exceptional photophysical properties, most notably its near-unity quantum yield of singlet oxygen generation upon photoexcitation.[1][2] This characteristic makes phenalenone and its derivatives highly attractive candidates for applications in photodynamic therapy (PDT), photocatalysis, and as photosensitizing agents.[1][2] The parent phenalenone molecule, however, suffers from drawbacks such as absorption in the UV-A to violet region and negligible fluorescence, which limit its utility in biological applications requiring deeper tissue penetration and fluorescence-guided treatments.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of the phenalenone scaffold and systematically explores the influence of chemical substitutions on these properties. We summarize key quantitative data, detail essential experimental protocols for characterization, and provide visual diagrams to illustrate the underlying photophysical pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel phenalenone-based photosensitizers.

Core Photophysical Properties of the Phenalenone Scaffold

The photophysical behavior of unsubstituted phenalenone is dominated by a highly efficient pathway from the first excited singlet state (S₁) to the first excited triplet state (T₁).

-

Absorption: Phenalenone exhibits two primary absorption bands: a lower-energy band between approximately 330 and 430 nm corresponding to an n → π* transition, and a more intense, higher-energy band around 240-260 nm from a π → π* transition.[3][4]

-

Fluorescence: The fluorescence quantum yield (Φ_F) of phenalenone is exceptionally low (typically < 1%).[3] This is because the de-excitation from the S₁ state is overwhelmingly dominated by intersystem crossing (ISC).[3][5]

-

Intersystem Crossing (ISC) and Triplet State Population: Upon excitation, the S₁ state rapidly undergoes ISC to the T₁ state.[6][7] Theoretical and experimental studies confirm that the ISC rate is extremely high (on the order of 10¹⁰ s⁻¹), leading to a triplet quantum yield (Φ_T) that approaches unity.[5][6]

-

Singlet Oxygen Generation: The long-lived and efficiently populated triplet state of phenalenone readily transfers its energy to ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen (¹O₂).[1][2] This Type II photosensitization process occurs with a quantum yield (Φ_Δ) of nearly 1.0 in a wide range of solvents, making phenalenone a universal standard for singlet oxygen sensitization.[2][8][9]

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the photochemical process of singlet oxygen production by phenalenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photophysics of phenalenone: quantum-mechanical investigation of singlet–triplet intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the photochemical process of singlet oxygen production by phenalenone. | Sigma-Aldrich [sigmaaldrich.com]

The Multifaceted Biological Activities of Phenalenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenalenones are a class of polycyclic aromatic compounds characterized by a fused three-ring system. Originally identified as phytoalexins in plants, they are also produced by various fungi.[1][2] In recent years, phenalenone derivatives have garnered significant attention within the scientific community due to their broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of phenalenone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Phenalenone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key cellular signaling pathways involved in cancer progression.

One of the key mechanisms identified is the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[3][5] By inhibiting CK2, phenalenone derivatives can suppress cancer cell proliferation and promote apoptosis.[3] Computational studies, including molecular docking and molecular dynamics simulations, have been employed to explore the inhibitory capacity of fungal phenalenones against CK2, identifying promising compounds with high binding affinity.[3][5]

Another mechanism of anticancer activity involves the photosensitizing properties of some phenalenone derivatives.[1][6] These compounds can absorb light and generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[6][7] This property is being explored for its potential in photodynamic therapy (PDT), a treatment modality that uses a combination of a photosensitizer, light, and oxygen to kill cancer cells.[6] Researchers have synthesized phenalenone derivatives with red-shifted absorption spectra to improve tissue penetration of light for PDT applications.[6]

Furthermore, some phenalenone derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors.[8] By inhibiting IDO1, these compounds have the potential to enhance the host's immune response against cancer.[8]

Quantitative Data: Anticancer Activity of Phenalenone Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| OE19 | PANC-1 | IC50 | 166 nM (with light) | [6] |

| 6p | HCT-116 | IC50 | 1.6 µM | [9] |

| 9c | PC-3 | IC50 | 2.6 µM | [9] |

| Herqueinone (6) | IDO1 Inhibition | IC50 | 19.05 µM | [8] |

| ent-Peniciherquinone (7) | IDO1 Inhibition | IC50 | 24.18 µM | [8] |

| ent-12-Methoxyisoherqueinone (1) | IDO1 Inhibition | IC50 | 32.59 µM | [8] |

| Isoherqueinone (5) | IDO1 Inhibition | IC50 | 36.86 µM | [8] |

| (+)-Scleroderolide | Glioma cells | IC50 | 23.24-37.26 μM | [10] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the phenalenone derivative and incubated for a specified period (e.g., 24 hours).[6]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Signaling Pathway Diagram

Caption: Inhibition of the CK2 signaling pathway by phenalenone derivatives.

Antimicrobial Activity

Phenalenone derivatives have demonstrated significant activity against a range of microorganisms, including bacteria and fungi.[11][12] This has led to their investigation as potential new antimicrobial agents, particularly in the context of rising antibiotic resistance.

The antimicrobial mechanism of some phenalenone derivatives is linked to their photosensitizing properties, leading to their application in antimicrobial photodynamic therapy (aPDT).[13][14] Upon light activation, these compounds produce ROS that can damage microbial cell structures, leading to cell death.[13] The covalent attachment of phenalenone to quaternary ammonium groups has been shown to enhance its antimicrobial potential in aPDT.[13]

Studies have also isolated phenalenone derivatives from marine-derived fungi that exhibit selective inhibition against specific bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis.[11][15] The structural features of these derivatives, such as the presence of a diketo-lactone ring, have been found to be crucial for their antimicrobial activity.[12]

Quantitative Data: Antimicrobial Activity of Phenalenone Derivatives

| Compound | Microorganism | Activity Metric | Value (µM) | Reference |

| Phenalenone-Triazolium Derivatives | Staphylococcus aureus | MIC | Submicromolar | [14] |

| Unnamed Derivative (1) | Staphylococcus aureus | MIC | Not specified, but active | [11] |

| Unnamed Derivative (1) | Mycobacterium tuberculosis | MIC | Not specified, but active | [11] |

| Compounds 5 and 11 | Staphylococcus aureus SG 511 | MIC | 24 | [12] |

| (+)-Scleroderolide | Methicillin-resistant S. aureus | MIC | 7.0 µg/mL | [10] |

| (+)-Scleroderolide | Escherichia coli | MIC | 9.0 µg/mL | [10] |

| Peniciphenalenin G (1) | Methicillin-resistant S. aureus | MIC | 6.25 | [10] |

| Trypethelone Derivative (7) | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [16] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Tryptic Soy Broth).[13]

-

Serial Dilution: The phenalenone derivative is serially diluted in a 96-well microtiter plate containing the broth.[13]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

For aPDT: For photosensitive compounds, the plates are irradiated with a specific wavelength and dose of light before or during incubation.[13] A parallel set of plates is kept in the dark as a control.[13]

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The anti-inflammatory potential of phenalenone derivatives is an emerging area of research. Some studies have indicated that these compounds can modulate inflammatory responses. For instance, dimeric benzophenones, which share structural similarities with phenalenones, have been shown to inhibit lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[10] While direct and extensive studies on the anti-inflammatory properties of a wide range of phenalenone derivatives are still somewhat limited compared to their anticancer and antimicrobial activities, the initial findings are promising and warrant further investigation.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Stimulation and Treatment: The cells are pre-treated with various concentrations of the phenalenone derivative for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite production in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, phenalenone derivatives have been reported to possess a variety of other biological activities, including:

-

Antiplasmodial activity: Showing potential for the development of new antimalarial drugs.[3]

-

Antioxidant activity: The ability to scavenge free radicals.[3]

-

Enzyme inhibition: Inhibition of enzymes such as human leukocyte elastase (HLE).[12]

Conclusion

Phenalenone derivatives represent a versatile and promising class of natural and synthetic compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and to some extent, anti-inflammatory models, coupled with their diverse mechanisms of action, makes them attractive scaffolds for the development of new therapeutic agents. The ability to modify their chemical structures allows for the fine-tuning of their biological properties, such as enhancing their photosensitizing capabilities for PDT or improving their selectivity towards specific molecular targets. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and comprehensive preclinical and clinical evaluation will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods [mdpi.com]

- 5. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Trypethelone and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-(Benzylamino)-1H-phenalen-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique photophysical properties, including high singlet oxygen quantum yields, make them promising candidates for applications in photodynamic therapy (PDT)[1]. The introduction of an amino group at the 9-position of the phenalenone core, particularly a benzylamino substituent, can modulate the electronic properties and biological activity of the molecule, opening avenues for the development of novel therapeutic agents.

This document provides a detailed protocol for a plausible synthetic route to 9-(benzylamino)-1H-phenalen-1-one, based on a multi-step synthesis starting from the parent 1H-phenalen-1-one. The proposed pathway involves the synthesis of a 9-bromo-1H-phenalen-1-one intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-step process starting from 1H-phenalen-1-one. The overall workflow is depicted below.

References

Application Notes and Protocols for the Preparation of Novel Ligands from 9-(Benzylamino)-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel ligands derived from 9-(benzylamino)-1H-phenalen-1-one. The protocols detailed below are based on established synthetic methodologies for related phenalenone derivatives and aim to facilitate the exploration of this compound class in catalysis, materials science, and medicinal chemistry.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical and electronic properties. The introduction of a benzylamino substituent at the 9-position of the phenalenone core is anticipated to modulate these properties, opening avenues for the development of novel ligands with tailored functionalities. These ligands can potentially be employed in the design of new catalysts, advanced materials with specific optical or electronic characteristics, and as scaffolds for the development of therapeutic agents.

Synthesis of this compound

The synthesis of the target compound, this compound, can be achieved through a multi-step process starting from the readily available 1H-phenalen-1-one. The proposed synthetic pathway involves the preparation of a 9-bromo-1H-phenalen-1-one intermediate, followed by a palladium-catalyzed cross-coupling reaction with benzylamine.

Diagram of the Proposed Synthetic Workflow

Application Notes and Protocols: Antimicrobial Studies of 9-(Benzylamino)-1H-phenalen-1-one and Related Phenalenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a summary of the antimicrobial activities of various 1H-phenalen-1-one derivatives, detailed protocols for antimicrobial susceptibility testing, and visual workflows to guide experimental design. The data and protocols presented here are compiled from studies on analogous compounds and can serve as a foundational resource for initiating research into the antimicrobial applications of 9-(Benzylamino)-1H-phenalen-1-one.

Data Presentation: Antimicrobial Activity of Phenalenone Derivatives

The antimicrobial efficacy of phenalenone derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in the context of aPDT, the reduction in colony-forming units (CFU) upon photoactivation. The following tables summarize the antimicrobial activities of selected phenalenone derivatives against various bacterial strains.

Table 1: Antimicrobial Efficacy of Phenalenone Derivatives in aPDT

| Compound/Treatment | Bacterial Strain | Concentration (µM) | Incubation Time (min) | Light Dose (J/cm²) | CFU Reduction (log₁₀) | Reference |

| SAPYR + Light | S. mutans | 50-500 | 5 | 30 | >3 | [1] |

| SAPYR + Light | A. naeslundii | 50-500 | 20 | 30 | >3 | [1] |

| SAPYR + Light | E. coli | 50-500 | 30 | 30 | >2 | [1] |

| SA-PN-05 (in dark) | A. naeslundii | 50-500 | 5 | 0 | 1.5 to ≥6.0 | |

| SA-PN-05 (in dark) | S. mutans | 50-500 | 5 | 0 | 1.9 to ≥6.0 | |

| SA-PN-05 (in dark) | E. coli | 50-500 | 5 | 0 | 0.1 to ≥6.0 | |

| SAPYR aPDT | Periodontal Biofilm | Not Specified | Not Specified | Not Specified | 4.4 - 6.1 | [2] |

| SAGUA aPDT | Periodontal Biofilm | Not Specified | Not Specified | Not Specified | 2.0 - 2.8 | [2] |

SAPYR: {[(1-oxo-1H-phenalen-2-yl)methyl]-pyridinium chloride} SA-PN-05: {[(1-oxo-1H-phenalen-2-yl)methyl]dodecan-1} SAGUA: (1-((1-Oxo-1H-phenalen-2-yl)methyl)-1-methyl-guanidinium chloride)

Table 2: Minimum Inhibitory Concentrations (MIC) of Phenalenone-Triazolium Derivatives (with photoactivation)

| Compound | S. aureus (µM) | S. epidermidis (µM) | B. cereus (µM) | E. coli (µM) | P. aeruginosa (µM) | Reference |

| 1a | 0.78 | 0.78 | 0.39 | 100 | >200 | [3] |

| 1b | 0.78 | 0.78 | 0.39 | 50 | 200 | [3] |

| 2a | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

| 2b | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

| 3a | 1.56 | 1.56 | 0.78 | 100 | >200 | [3] |

| 3b | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |

| 4a | >200 | >200 | >200 | >200 | >200 | [3] |

| 4b | 100 | 100 | 50 | >200 | >200 | [3] |

| 5a | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |

| 5b | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

| 6a | 3.12 | 3.12 | 1.56 | 100 | >200 | [3] |

| 6b | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |

| 7b | 0.78 | 0.39 | 0.20 | 12.5 | 50 | [3] |

| 8 | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

| 9a | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |

| 10a | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

| SAPyR | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity of phenalenone derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the methodology used for phenalenone-triazolium salt derivatives and is a standard method for assessing antimicrobial activity.[3]

Materials:

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (for measuring optical density at 600 nm).

-

Plate reader (for measuring absorbance).

-

Light source for photoactivation (if required), e.g., LED visible light (4.83 mW/cm²).

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 0.05 to 200 µM or higher, depending on the expected activity.

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing bacterial suspension in CAMHB without any test compound.

-

Negative Control: Wells containing CAMHB and the test compound at various concentrations without bacteria.

-

Solvent Control: Wells containing bacterial suspension and the maximum concentration of the solvent used to dissolve the compound.

-

-

Incubation:

-

For Dark Toxicity: Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours.

-

For Photo-activated Toxicity (aPDT): Immediately after inoculation, irradiate the plate with a suitable light source for a defined period to deliver a specific light dose (e.g., 25 J/cm²).[3] After irradiation, incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Colony Forming Unit (CFU) Assay for Bactericidal Activity

This protocol is used to determine the bactericidal effect of a compound, often in conjunction with aPDT.

Materials:

-

Materials from Protocol 1.

-

Phosphate-buffered saline (PBS).

-

Tryptic Soy Agar (TSA) plates.

-

Sterile microcentrifuge tubes.

Procedure:

-

Treatment: Perform steps 1-5 from Protocol 1.

-

Serial Dilutions: After the incubation period (with or without light exposure), take an aliquot (e.g., 100 µL) from each well of the 96-well plate and transfer it to a microcentrifuge tube. Perform 10-fold serial dilutions in sterile PBS.

-

Plating: Plate 100 µL of each dilution onto TSA plates.

-

Incubation: Incubate the TSA plates at 37°C for 24-48 hours, or until colonies are clearly visible.

-

Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

-

CFU Calculation: Calculate the number of CFU/mL in the original sample using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

Data Analysis: Compare the CFU/mL of the treated samples to the untreated control to determine the log₁₀ reduction in bacterial viability.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Colony Forming Unit (CFU) Assay.

Conclusion

The existing research on 1H-phenalen-1-one derivatives strongly suggests that this class of compounds holds significant promise for the development of new antimicrobial agents. While direct data on this compound is currently lacking, the methodologies and comparative data from related structures provide a clear and actionable path for future investigation. Researchers and drug development professionals are encouraged to utilize the protocols and data presented herein to explore the antimicrobial potential of this compound and to contribute to the growing body of knowledge on this versatile chemical scaffold. Future studies should aim to establish the MIC and bactericidal activity of this specific compound against a panel of clinically relevant bacteria and fungi, and to explore its potential for antimicrobial photodynamic therapy.

References

- 1. Phenalen-1-one-Mediated Antimicrobial Photodynamic Therapy: Antimicrobial Efficacy in a Periodontal Biofilm Model and Flow Cytometric Evaluation of Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporating 9-(Benzylamino)-1H-phenalen-1-one into Polymers for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of 9-(Benzylamino)-1H-phenalen-1-one, a promising fluorescent and potentially bioactive molecule, into various polymer systems. The following sections detail two primary approaches: covalent incorporation through polymerization of a functionalized monomer and physical incorporation via blending techniques. These methods are critical for the development of novel materials for applications such as drug delivery, bio-imaging, and functional biomaterials.

Covalent Incorporation of this compound

Covalent incorporation ensures the stable and permanent integration of the phenalenone moiety into the polymer backbone, preventing leaching and providing long-term functionality. This is achieved by first synthesizing a polymerizable derivative of this compound, which is then copolymerized with other monomers to form the desired polymer.

Synthesis of a Polymerizable this compound Monomer

To enable polymerization, a reactive group such as a vinyl or acryloyl moiety can be introduced into the this compound structure. A plausible synthetic route involves the acylation of the secondary amine with acryloyl chloride.

Experimental Protocol: Synthesis of N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide monomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DOT Script for Synthetic Workflow:

Caption: Synthetic workflow for the polymerizable phenalenone monomer.

Free Radical Polymerization

The synthesized monomer can be copolymerized with a variety of vinyl monomers (e.g., methyl methacrylate, styrene, N-isopropylacrylamide) to tailor the properties of the final polymer. Free radical polymerization is a versatile method for this purpose.[1][2][3]

Experimental Protocol: Free Radical Copolymerization

Materials:

-

N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide monomer

-

Co-monomer (e.g., Methyl Methacrylate)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous solvent (e.g., Toluene or Dimethylformamide)

Procedure:

-

Dissolve the phenalenone monomer, the co-monomer in the desired molar ratio, and AIBN (typically 0.1-1 mol% with respect to the total monomer concentration) in the anhydrous solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 60-80 °C) under an inert atmosphere.

-

Maintain the reaction for a specified time (e.g., 12-48 hours) with constant stirring. The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer precipitate by filtration, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum.

-

Characterize the resulting polymer for its composition (e.g., by ¹H NMR), molecular weight and polydispersity (by gel permeation chromatography), and thermal properties (by differential scanning calorimetry and thermogravimetric analysis).

Data Presentation: Photostability of Covalently Bonded Phenalenone Dyes

Covalently bonding phenalenone dyes into a polymer matrix has been shown to significantly enhance their photostability.[4]

| Polymer Matrix | Phenalenone Dye | Incorporation Method | Photostability Improvement | Reference |

| Polyurethane (PUA) | 2-chloro-6-(3-hydroxypropylamino)-1-phenalenone | Covalent | Multiple orders of magnitude increase compared to physical doping in PUA | [4] |

| Aliphatic Polyurethane (APU) | 2-chloro-6-(3-hydroxypropylamino)-1-phenalenone | Covalent | High photostability due to the absence of reactive radicals in the matrix | [4][5] |

Physical Incorporation of this compound by Blending

Physical blending is a simpler method for incorporating the phenalenone derivative into a polymer matrix. This approach is suitable for applications where leaching is not a critical concern or can be minimized. Common techniques include solvent casting and melt mixing.

Solvent Evaporation / Film Casting

This method is ideal for creating thin polymer films with a homogeneous dispersion of the active compound.

Experimental Protocol: Solvent Casting

Materials:

-

This compound

-

Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polystyrene)

-

A common solvent for both the polymer and the phenalenone derivative (e.g., Dichloromethane, Chloroform, Tetrahydrofuran)

-

Petri dish or a flat glass substrate

Procedure:

-

Prepare a solution of the polymer in the chosen solvent at a specific concentration (e.g., 5-10% w/v).

-

Prepare a separate stock solution of this compound in the same solvent.

-

Add the desired amount of the phenalenone solution to the polymer solution to achieve the target loading concentration.

-

Thoroughly mix the solution by stirring or sonication to ensure a homogeneous dispersion.

-

Pour the solution into a petri dish or onto a flat glass substrate.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature or in a controlled environment (e.g., a desiccator). For controlled evaporation, cover the petri dish with a lid having small perforations.

-

Once the film is completely dry, peel it from the substrate.

-

Characterize the film for its thickness, surface morphology (by scanning electron microscopy), and the content and distribution of the incorporated phenalenone (by UV-Vis spectroscopy or fluorescence microscopy).

DOT Script for Physical Blending Workflow:

Caption: Workflow for physical incorporation by solvent casting.

Melt Mixing

Melt mixing is a solvent-free method suitable for thermoplastic polymers.

Experimental Protocol: Melt Mixing

Materials:

-

This compound

-

Thermoplastic polymer pellets (e.g., Polylactic acid - PLA, Polycaprolactone - PCL)

-

A laboratory-scale melt mixer or extruder

Procedure:

-

Dry the polymer pellets thoroughly to prevent degradation during melting.

-

Premix the polymer pellets with the powdered this compound at the desired weight ratio.

-

Feed the mixture into the melt mixer or extruder.

-

Set the processing temperature above the melting point of the polymer but below the decomposition temperature of the phenalenone derivative.

-

Mix for a sufficient time to ensure a homogeneous blend.

-

Extrude or mold the blend into the desired shape (e.g., film, filament).

-

Characterize the resulting material for the dispersion of the phenalenone and its thermal and mechanical properties.

Data Presentation: Drug Loading and Release from PLGA Microparticles

The following tables summarize typical loading capacities and release kinetics for aromatic drugs incorporated into PLGA microparticles, which can serve as a reference for this compound.

Table 1: Loading Capacity and Encapsulation Efficiency of Aromatic Compounds in PLGA.

| Aromatic Compound | Polymer | Preparation Method | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |

| Gefitinib | PLGA | Oil-in-water solvent evaporation | 2.4 - 7.6 | Not specified | [6] |

| Orange Essential Oil | PLGA | Emulsifying solvent volatilization | 19.17 | 93.23 | [7] |

| Orange Essential Oil | Chitosan-PLGA | Emulsifying solvent volatilization | 24.36 | 94.06 | [7] |

| Gemcitabine | PLGA (50:50) | Double emulsion | Not specified | 45 | [8] |

| Gemcitabine | PLGA (75:25) | Double emulsion | Not specified | 35 | [8] |

Table 2: Release Kinetics of Aromatic Drugs from PLGA Microparticles.

| Aromatic Compound | Polymer | Particle Size (µm) | Release Profile | Time to Complete Release | Reference |

| Gefitinib | PLGA | < 50 | Rapid, diffusion-based | ~2 days | [6] |

| Gefitinib | PLGA | > 50 | Sigmoidal (diffusion & erosion) | > 3 months | [6] |

| Ibuprofen | PLGA | Not specified | Biphasic | ~14 days | [9] |

Assessment of Leaching

For physically incorporated systems, it is crucial to assess the potential for leaching of the active compound.

Experimental Protocol: Leaching Study

-

Immerse a known weight and surface area of the polymer sample in a defined volume of a relevant buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37 °C.

-

At predetermined time intervals, withdraw aliquots of the buffer and replace with fresh buffer to maintain sink conditions.

-

Analyze the concentration of the leached this compound in the aliquots using a sensitive analytical technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Plot the cumulative amount of leached compound versus time to determine the leaching profile.

Biocompatibility Assessment

For any biomedical application, the biocompatibility of the final polymer-phenalenone conjugate or blend must be thoroughly evaluated.[10][11][12]

Recommended In Vitro Assays:

-

Cytotoxicity Assays:

-

MTT or MTS Assay: To assess cell metabolic activity and viability.

-

LDH Assay: To measure cell membrane integrity by quantifying lactate dehydrogenase release.

-

Live/Dead Staining: To visualize viable and dead cells using fluorescent dyes.

-

-

Hemocompatibility Assays:

-

Hemolysis Assay: To evaluate the lytic effect on red blood cells.

-

Thrombogenicity Assay: To assess the potential to induce blood clotting.

-

-

Genotoxicity Assays: To evaluate the potential for DNA damage.

Potential Signaling Pathway in Drug Development

Phenanthrene derivatives, structurally related to phenalenone, have demonstrated cytotoxic activity against cancer cells by inducing apoptosis.[13] A plausible mechanism of action for this compound in a cancer therapy context could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

DOT Script for Proposed Apoptosis Signaling Pathway:

Caption: Proposed apoptotic signaling pathway in cancer cells.

These detailed application notes and protocols provide a comprehensive framework for researchers to successfully incorporate this compound into polymers for a range of biomedical applications. Careful consideration of the chosen incorporation method, thorough characterization of the resulting material, and rigorous biocompatibility testing are essential for the development of safe and effective new technologies.

References

- 1. Radical polymerization - Wikipedia [en.wikipedia.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. functmaterials.org.ua [functmaterials.org.ua]

- 5. scispace.com [scispace.com]

- 6. Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. saliterman.umn.edu [saliterman.umn.edu]

- 12. specialchem.com [specialchem.com]

- 13. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-(Benzylamino)-1H-phenalen-1-one in Organic Light-Emitting Diodes (OLEDs)

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of 9-(Benzylamino)-1H-phenalen-1-one as a component in organic light-emitting diodes (OLEDs). The following application notes and protocols are therefore presented as a general guide for researchers interested in investigating the potential of this and related phenalenone derivatives in OLEDs, based on the known properties of phenalenones and standard OLED fabrication techniques.

Introduction

Phenalenone and its derivatives are polycyclic aromatic ketones that have garnered interest in materials science due to their unique photophysical and electronic properties. These compounds are known for their planar structure and extended π-conjugation, which are desirable characteristics for charge transport and emissive materials in organic electronic devices. While many phenalenone derivatives have been explored for applications such as photosensitizers, their potential in OLEDs as emitters, hosts, or charge-transport materials remains an emerging area of research.[1][2]

This document provides a hypothetical framework for the investigation of this compound in a multilayer OLED device. The protocols outlined below are based on standard fabrication and characterization methods for small-molecule OLEDs.

Hypothetical Device Architecture and Energy Level Diagram

A typical multilayer OLED structure is proposed for initial investigations. The energy levels of this compound would need to be determined experimentally (e.g., via cyclic voltammetry and UV-Vis spectroscopy) to select appropriate complementary materials for efficient charge injection and transport.

Device Workflow

Caption: General workflow for the fabrication and testing of an OLED device.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific material properties of this compound.

Synthesis of this compound

Substrate Preparation

-

Indium tin oxide (ITO)-coated glass substrates are patterned using photolithography and wet etching.

-

The patterned substrates are cleaned sequentially in ultrasonic baths of detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

Substrates are then dried with a stream of high-purity nitrogen gas.

-

Immediately before deposition, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

OLED Fabrication by Thermal Evaporation

Fabrication is carried out in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

-

Hole Injection Layer (HIL) and Hole Transport Layer (HTL): A suitable material, such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is deposited onto the ITO substrate. The thickness would typically be in the range of 30-50 nm.

-

Emissive Layer (EML):

-

Option A (Doped Emitter): this compound is co-evaporated with a host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP) or a similar wide-bandgap material). The doping concentration would need to be optimized, typically ranging from 1% to 15% by weight. The thickness of this layer is generally 20-30 nm.

-

Option B (Non-doped Emitter): A neat film of this compound is deposited. This is less common for high-efficiency devices due to concentration quenching but can be used for initial characterization.

-

-

Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): A material with a high highest occupied molecular orbital (HOMO) level is deposited to confine holes within the EML. A common choice is 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi). This layer also transports electrons. A typical thickness is 20-40 nm.

-

Electron Injection Layer (EIL): A thin layer (0.5-1 nm) of an alkali metal halide, such as lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.

-

Cathode: A metal with a low work function, such as aluminum (Al) or calcium (Ca) capped with Al, is deposited to a thickness of 80-120 nm.

The deposition rates for organic materials are typically maintained at 0.1-0.2 nm/s, while for metals, it is higher, around 0.5-1.0 nm/s.

Device Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

Characterization

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.

-

Electroluminescence (EL) Spectra: Collected using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

-

External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.

-

Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Quantitative Data

As no specific experimental data for OLEDs incorporating this compound was found, a data table cannot be provided. The performance of such a device would be highly dependent on the optimized device architecture and the intrinsic photoluminescent quantum yield of the material in the solid state.

Conclusion

While the direct application of this compound in OLEDs is not documented in the available scientific literature, its chemical structure suggests potential as an optoelectronic material. The protocols and workflows provided here offer a standardized starting point for researchers to investigate its properties within an OLED device. Key areas for initial research would include the determination of its fundamental photophysical and electrochemical properties, followed by systematic optimization of the device architecture to achieve efficient charge balance and light emission.

References

Application of Phenalenone Derivatives in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalenone and its derivatives have emerged as a promising class of compounds in cancer therapy. Their unique photophysical and chemical properties make them suitable for various therapeutic strategies, most notably as photosensitizers in Photodynamic Therapy (PDT). This document provides detailed application notes on the use of phenalenone derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanisms of Action

The primary anticancer mechanism of many phenalenone derivatives is through their action as photosensitizers in PDT. Upon activation by light of a specific wavelength, these compounds generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anion radicals, which induce cellular damage and trigger apoptosis in cancer cells.[1][2][3][4]

Key signaling pathways implicated in phenalenone derivative-induced apoptosis include:

-

Extrinsic Apoptosis Pathway: Activation of initiator caspase-8.[3][4]

-

Intrinsic Apoptosis Pathway: Disruption of mitochondrial function and depolarization.[3][4]

-

MAPK Pathway: Activation of p38-MAPK, which plays a role in triggering the apoptotic cascade.[3][4]

Beyond PDT, some phenalenone derivatives are being explored for other anticancer activities, including:

-

DNA Intercalation: The planar structure of the phenalenone core allows some derivatives to intercalate into the DNA double helix, potentially disrupting DNA replication and transcription.

-

Enzyme Inhibition: Certain fungal phenalenones have been computationally identified as potential inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation and survival.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro efficacy of selected phenalenone derivatives from various studies. It is important to note that experimental conditions such as light dose, drug concentration, and incubation time can significantly influence the observed IC50 values.

| Phenalenone Derivative | Cancer Cell Line | Assay | IC50 Value | Light Exposure | Reference |

| SDU Red (6-amino-5-iodo-1H-phenalen-1-one) | MDA-MB-231 (Triple-Negative Breast Cancer) | Phototoxicity | >76 (Phototherapeutic Index) | Light Irradiation | [1] |

| OE19 (2,5-dibromo-6-amino-1H-phenalen-1-one) | PANC-1 (Pancreatic Cancer) | Photocytotoxicity | Nanomolar range | Green Light | [2] |

| Phenalenone (PN) | HL-60 (Acute Promyelocytic Leukemia) | Phototoxicity | Potent antitumor activity | Light Presence | [4] |

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anticancer effects of phenalenone derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of phenalenone derivatives, both in the dark and upon photoactivation.

Materials: